molecular formula C10H11ClO B3229541 5-Chloro-2-isopropylbenzaldehyde CAS No. 1289090-35-2

5-Chloro-2-isopropylbenzaldehyde

Cat. No.: B3229541
CAS No.: 1289090-35-2
M. Wt: 182.64 g/mol
InChI Key: KUGQOKROJFMWCP-UHFFFAOYSA-N
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Description

5-Chloro-2-isopropylbenzaldehyde is an organic compound with the molecular formula C10H11ClO. It is a chlorinated benzaldehyde derivative, characterized by the presence of a chlorine atom at the 5th position and an isopropyl group at the 2nd position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-isopropylbenzaldehyde typically involves the chlorination of 2-isopropylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where chlorine gas (Cl2) is used in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom into the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-isopropylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-Chloro-2-isopropylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to 5-Chloro-2-isopropylbenzyl alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 5-Chloro-2-isopropylbenzoic acid.

    Reduction: 5-Chloro-2-isopropylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-isopropylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 5-Chloro-2-isopropylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzaldehyde: Lacks the isopropyl group, making it less sterically hindered.

    4-Chloro-2-isopropylbenzaldehyde: Chlorine atom is at the 4th position, altering its reactivity.

    5-Bromo-2-isopropylbenzaldehyde: Bromine atom instead of chlorine, affecting its chemical properties.

Uniqueness

5-Chloro-2-isopropylbenzaldehyde is unique due to the specific positioning of the chlorine and isopropyl groups, which influence its reactivity and interactions in chemical reactions. This unique structure makes it valuable in the synthesis of specific target molecules that require precise functional group placement.

Properties

IUPAC Name

5-chloro-2-propan-2-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7(2)10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGQOKROJFMWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283038
Record name 5-Chloro-2-(1-methylethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289090-35-2
Record name 5-Chloro-2-(1-methylethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289090-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(1-methylethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-isopropylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.229.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Magnesium (4.6 g, 0.189 mol) together with tetrahydrofuran (65 ml) were placed in a reaction vessel and heated while stirring to 40° C. About 5% of a solution of 2-bromo-4-chloro-1-isopropylbenzene (IV) (43 g, 0.180 mol) in tetrahydrofuran (95 ml) is then added dropwise. After the reaction has commenced, the remainder of the 2-bromo-4-chloro-1-isopropylbenzene in tetrahydrofuran was added under gentle reflux over a period of 1 hour. The mixture was then cooled to 0° C. and dimethylformamide (13.8 g. 0.189 mol) was added dropwise over a period of 1 hour. The reaction mixture obtained was stirred for another 1 hour and hydrochloric acid (86.7 g, 0.369 mol) was added in such a way that the temperature was kept below 30° C. The phases were then separated and extracted with toluene (2×50 ml). The combined organic phases were distilled under reduced pressure and the crude product obtained was recrystallized from isopropanol/water 4:1. 5-Chloro-2-isopropylbenzaldehyde (25.7 g, 99 GC-% by area, 77% of theory) was obtained as a colourless solid.
Quantity
4.6 g
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reactant
Reaction Step One
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65 mL
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solvent
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solution
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43 g
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95 mL
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13.8 g
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86.7 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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